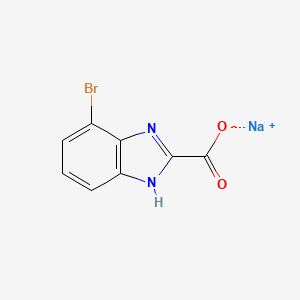

![molecular formula C16H9F6N3O2S B2533001 N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-81-8](/img/structure/B2533001.png)

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

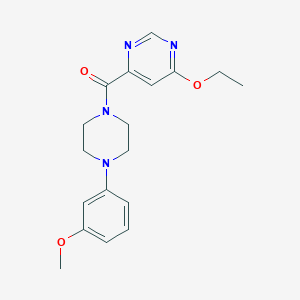

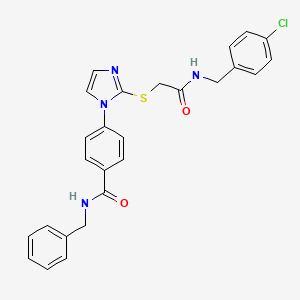

The compound N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their chemical structure have been studied for their medicinal properties, including antimicrobial activity and the ability to inhibit the proliferation of cancer cell lines .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions starting from various precursors. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine was achieved through the reaction of a corresponding ethyl carboxylate precursor with N,N-diethylamin . Another synthesis pathway for N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides involved the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . These methods highlight the versatility in synthetic approaches for such compounds, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is typically confirmed using spectroscopic techniques such as NMR, 13C, and IR spectroscopy . For the compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, the crystal structure was determined, which provides detailed information about the arrangement of atoms in the molecule . These analyses are crucial for confirming the identity and purity of the synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidine derivatives are often condensation reactions, where smaller molecules combine to form a larger compound, sometimes with the elimination of a small molecule like water. The reactions can be sensitive to conditions such as temperature, solvent, and the presence of catalysts. The reactivity of these compounds can also be influenced by the presence of functional groups such as carboxamide or trifluoromethyl groups, which can affect the electron distribution within the molecule and thus its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of trifluoromethyl groups, for example, can increase the compound's lipophilicity, potentially affecting its ability to cross cell membranes and its overall bioavailability. The antimicrobial activity of some synthesized compounds suggests that they can interact with biological systems, which is an important consideration for their potential use as pharmaceuticals . The inhibition of cancer cell proliferation by a related compound indicates that these molecules may interact with specific cellular targets, which could be explored further for therapeutic applications .

Scientific Research Applications

Inhibitory Effects on Transcription Factors

One significant study investigates the structure-activity relationship of N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives, focusing on their inhibitory effects on NF-kappaB and AP-1 transcription factors. This research highlights the compound's potential in modulating gene expression, which is crucial for understanding its therapeutic applications. Selected modifications on the pyrimidine ring were explored to enhance the compound's bioavailability and cell-based activity, demonstrating the critical nature of the carboxamide group for activity and the potential for modifications at other positions without substantial loss of activity (Palanki et al., 2000).

Synthesis and Derivative Studies

Another study delves into the convenient synthesis of thiazolo[3,2-a] and triazolo[4,3-a]-pyrimidines, alongside pyrimido[2,1-c]triazine derivatives. This research underscores the chemical flexibility and reactivity of the core structure, providing insights into synthetic strategies that could be applied for the generation of novel compounds with potential biological activities (Haiza et al., 2000).

Chemical Synthesis and Reactions

Further investigations explore the synthesis of new tetrahydropyrimidine-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidines, highlighting the compound's synthetic versatility and the potential for generating diverse derivatives with varying biological activities (Fadda et al., 2013).

Structural and Supramolecular Studies

Research on the supramolecular aggregation of thiazolo[3,2-a]pyrimidines offers insights into their conformational features and the impact of structural modifications on their physical and chemical properties. This knowledge is fundamental for understanding how these compounds interact at the molecular level, which is critical for designing compounds with desired biological functions (Nagarajaiah & Begum, 2014).

Anti-Inflammatory and Antimicrobial Activities

Several studies have synthesized and evaluated derivatives of thiazolo[3,2-a]pyrimidine for their antimicrobial and anti-inflammatory activities. These works highlight the compound's potential as a scaffold for developing new therapeutic agents targeting inflammation and microbial infections. For example, the synthesis and antimicrobial activity screening of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides demonstrate some of the compound's potential biomedical applications (Gein et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the transcription factors AP-1 and NF-κB . These transcription factors play a crucial role in regulating the expression of genes involved in immune and inflammatory responses .

Mode of Action

This compound acts as a potent inhibitor of both AP-1 and NF-κB transcriptional activation . It inhibits the activation of these transcription factors, thereby preventing the transcription of target genes .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, a validated oncological target . By inhibiting the activation of AP-1 and NF-κB, this compound can suppress the expression of various target genes, including those involved in inflammation and immune response .

Pharmacokinetics

Molecules with a -cf3 group, such as this compound, have been shown to exhibit improved drug potency .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of target gene expressions, including IL-2, IL-8, and TNF-α, in T cell cultures . This leads to a reduction in inflammation and immune response .

Action Environment

It’s worth noting that the compound’s efficacy can be influenced by the specific cellular environment, such as the presence of other signaling molecules and the state of the target cells .

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F6N3O2S/c1-7-6-28-14-23-5-11(13(27)25(7)14)12(26)24-10-3-8(15(17,18)19)2-9(4-10)16(20,21)22/h2-6H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMREUWSIVCORP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F6N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)